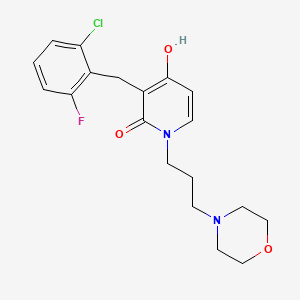
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
Descripción general
Descripción
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone, also known as CFPMP, is a small molecule developed as a potential therapeutic agent for a variety of diseases. CFPMP is of particular interest due to its unique structure, which is composed of a benzyl group, a morpholine group, and a pyridinone group. CFPMP has been studied for its ability to modulate a variety of physiological processes, including inflammation, cancer, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Iron(III) Complex Synthesis : New tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands, which include various N-aryl and N-benzyl substituents on the nitrogen atom of the pyridinone ring, have been synthesized. The structural characterization of these lipophilic complexes was achieved through EXAFS spectroscopy, demonstrating their potential for tailored ligand applications without altering chelation properties (Schlindwein et al., 2006).
Biological Activity and Receptor Interaction
- GPR39 Agonists : Kinase inhibitors were identified as novel GPR39 agonists through an unbiased small-molecule-based screening. These findings reveal an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39, highlighting the therapeutic potential of these compounds in targeting G protein–coupled receptors (Sato et al., 2016).
Molecular Synthesis and Reactivity
- Heterocycle Based Molecule Synthesis : A study focused on the synthesis, characterization, and reactivity of a new heterocycle-based molecule, emphasizing its potential in non-linear optics and as a lead compound for developing new anti-cancerous drugs. The comprehensive analysis includes NBO, MEP, global reactivity descriptors, and theoretical investigations into its stability and reactivity (Murthy et al., 2017).
Fluorescence and Sensing Applications
- Fluorophore Synthesis : A new fluorophore was synthesized, featuring a bidentate ligand directly attached to a fluorescent quinoxaline, demonstrating efficient quenching by metal complex formation. This work illustrates the potential of such compounds in developing sensors for metal ions, with a focus on iron (Fe) detection (Katoh et al., 2005).
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O3/c20-16-3-1-4-17(21)14(16)13-15-18(24)5-8-23(19(15)25)7-2-6-22-9-11-26-12-10-22/h1,3-5,8,24H,2,6-7,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHOGKXGYWUECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate](/img/structure/B1423298.png)
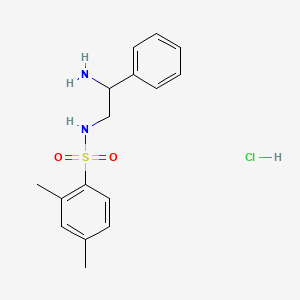
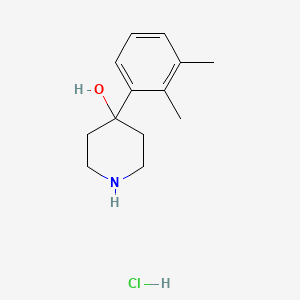
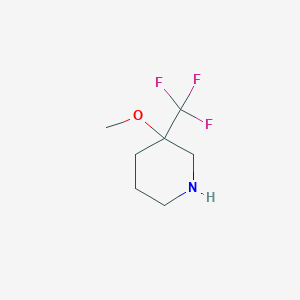

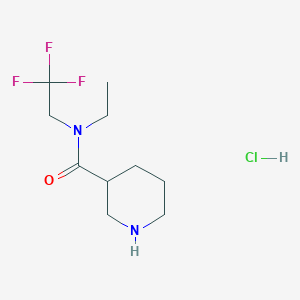
![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)
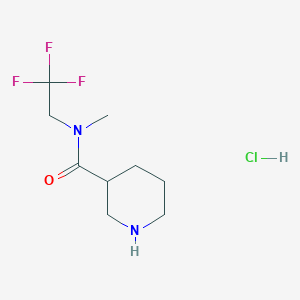

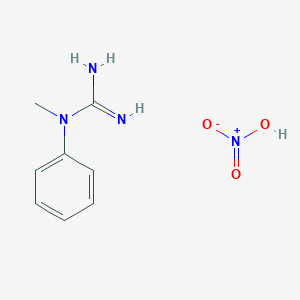
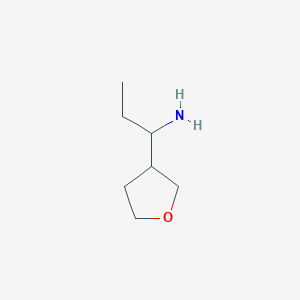

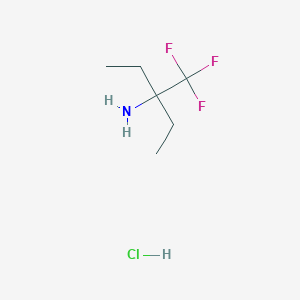
![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride](/img/structure/B1423319.png)